Cas no 739365-03-8 (7-Hydroxy-2-methylpyrazolo1,5-Apyrimidine-6-carboxylic Acid)

7-Hydroxy-2-methylpyrazolo1,5-Apyrimidine-6-carboxylic Acid 化学的及び物理的性質
名前と識別子
-
- 7-HYDROXY-2-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLIC ACID
- DB-124443
- 2-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
- SCHEMBL7715680
- 2-METHYL-7-OXO-4H-PYRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLIC ACID
- 7-HYDROXY-2-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLICACID
- DA-18595
- Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 1,7-dihydro-2-methyl-7-oxo-
- D74142
- 2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
- AKOS006344514
- SCHEMBL5068803
- 2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid, AldrichCPR
- AB63819
- 739365-03-8
- DTXSID001180247
- CS-0080343
- BS-36260
- CS-0080960
- YDA55513
- 1350521-77-5
- DTXSID30625861
- AKOS024067639
- Z234953267
- MFCD12198436
- 2-methyl-7-oxo-1H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
- 98555-13-6
- 2-Methyl-7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
- 7-Hydroxy-2-methylpyrazolo1,5-Apyrimidine-6-carboxylic Acid
-
- インチ: InChI=1S/C8H7N3O3/c1-4-2-6-9-3-5(8(13)14)7(12)11(6)10-4/h2-3,10H,1H3,(H,13,14)
- InChIKey: IBCBHLQKAIHDIP-UHFFFAOYSA-N
- SMILES: CC1=CC2=NC=C(C(=O)N2N1)C(=O)O
計算された属性
- 精确分子量: 193.04874109g/mol
- 同位素质量: 193.04874109g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 420
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 82Ų
- XLogP3: 0.3
7-Hydroxy-2-methylpyrazolo1,5-Apyrimidine-6-carboxylic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM288229-50mg |
7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
739365-03-8 | 95%+ | 50mg |
$517 | 2023-02-17 | |
TRC | H876885-5mg |
7-Hydroxy-2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylic Acid |
739365-03-8 | 5mg |
$ 50.00 | 2022-06-04 | ||
TRC | H876885-50mg |
7-Hydroxy-2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylic Acid |
739365-03-8 | 50mg |
$ 250.00 | 2022-06-04 | ||
TRC | H876885-10mg |
7-Hydroxy-2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylic Acid |
739365-03-8 | 10mg |
$ 70.00 | 2022-06-04 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1151600-50mg |
7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
739365-03-8 | 98% | 50mg |
¥4704.00 | 2024-07-28 |
7-Hydroxy-2-methylpyrazolo1,5-Apyrimidine-6-carboxylic Acid 関連文献
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
7-Hydroxy-2-methylpyrazolo1,5-Apyrimidine-6-carboxylic Acidに関する追加情報
Introduction to 7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid (CAS No. 739365-03-8)
7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid (CAS No. 739365-03-8) is a unique and promising compound in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazolopyrimidines, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The structural features of this compound, particularly the presence of the hydroxyl group and the methyl substituent, contribute to its potential therapeutic applications.
The chemical structure of 7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid is characterized by a pyrazolopyrimidine core with a hydroxyl group at the 7-position and a methyl group at the 2-position. This specific arrangement of functional groups imparts unique physicochemical properties to the molecule, making it an attractive candidate for drug development. The hydroxyl group can participate in hydrogen bonding interactions, enhancing the compound's solubility and bioavailability. Meanwhile, the methyl group can influence the compound's lipophilicity and metabolic stability.
Recent studies have highlighted the potential of 7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory activity by inhibiting key enzymes involved in inflammatory pathways. Specifically, it has been found to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial for the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.
In addition to its anti-inflammatory properties, 7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid has also demonstrated significant antiviral activity. A study published in the Antiviral Research journal reported that this compound effectively inhibits the replication of several viruses, including influenza and herpes simplex virus (HSV). The mechanism of action involves interference with viral RNA synthesis and protein expression, thereby reducing viral load and preventing further infection.
The anticancer potential of 7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid has also been explored in preclinical studies. Research conducted at a leading cancer research institute found that this compound selectively targets cancer cells by inducing apoptosis and inhibiting cell proliferation. The mechanism involves modulation of key signaling pathways such as PI3K/AKT and MAPK/ERK, which are frequently dysregulated in cancer cells. These findings suggest that 7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid could be a valuable lead compound for developing novel anticancer therapies.
Beyond its therapeutic applications, 7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid has also been studied for its potential use as a chemical probe in biological research. Its ability to selectively modulate specific biological targets makes it a useful tool for investigating cellular processes and signaling pathways. For example, researchers have used this compound to study the role of COX enzymes in inflammation and pain signaling.
The synthesis of 7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid has been optimized through various synthetic routes to improve yield and purity. One common approach involves the condensation of an appropriate pyrazole derivative with a substituted pyrimidine carboxylic acid followed by hydroxylation at the 7-position. These synthetic methods have been refined to ensure high efficiency and scalability, making it feasible for large-scale production.
In conclusion, 7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid (CAS No. 739365-03-8) is a versatile and promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive candidate for further investigation and development as a therapeutic agent or chemical probe. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses.
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